Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate
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Overview
Description
Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound belonging to the cyclopentanone family. It is a cyclic ketone with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This compound is used in various fields of research, including chemistry, biology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods:
Claisen Condensation: This involves the reaction of diethyl malonate with 2,2-dimethylcyclopentanone in the presence of a strong base, followed by acid hydrolysis.
Michael Addition: This method involves the reaction of 3,3-dimethylcyclopentanone with methyl acrylate in the presence of a base, followed by acid hydrolysis.
Friedel-Crafts Acylation: This involves the reaction of 3,3-dimethylcyclopentanone with methyl chloroformate in the presence of a Lewis acid catalyst, followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate exerts its effects involves interactions with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbonyl group, which undergoes nucleophilic addition and condensation reactions . These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxocyclopentanecarboxylate: This compound has a similar structure but lacks the additional methyl groups on the cyclopentane ring.
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester: Another similar compound with slight structural differences.
Uniqueness
Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the two methyl groups on the cyclopentane ring enhances its reactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-9(2)5-4-6(7(9)10)8(11)12-3/h6H,4-5H2,1-3H3 |
InChI Key |
GQALPOWUSYCKFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=O)C(=O)OC)C |
Origin of Product |
United States |
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